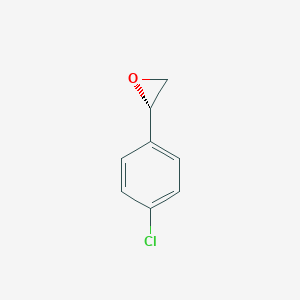
(R)-4-Chlorostyrene oxide
Vue d'ensemble
Description
®-4-Chlorostyrene oxide is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring attached to a styrene moiety, with a chlorine atom substituted at the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chlorostyrene oxide typically involves the epoxidation of ®-4-chlorostyrene. One common method is the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), which reacts with ®-4-chlorostyrene to form the epoxide under mild conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of ®-4-Chlorostyrene oxide can be achieved through catalytic processes. Catalysts such as titanium silicalite-1 (TS-1) in combination with hydrogen peroxide can be used to epoxidize ®-4-chlorostyrene efficiently. This method is advantageous due to its high atom economy and environmentally benign nature.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Chlorostyrene oxide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The oxirane ring in ®-4-Chlorostyrene oxide is highly strained and thus susceptible to nucleophilic attack. Common nucleophiles include water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Ring-Opening: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aqueous or alcoholic medium.
Reduction: Conducted under anhydrous conditions using LiAlH4 in an inert solvent like tetrahydrofuran (THF).
Substitution: Often performed using nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Diols: Formed from the hydrolysis of the oxirane ring.
Ethers: Resulting from the reaction with alcohols.
Amino Alcohols: Produced by the reaction with amines.
Applications De Recherche Scientifique
®-4-Chlorostyrene oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions, which are relevant to various biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including adhesives, coatings, and resins.
Mécanisme D'action
The mechanism of action of ®-4-Chlorostyrene oxide primarily involves the reactivity of its oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form a wide range of products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene Oxide: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chlorobenzyl Alcohol: Similar in structure but lacks the oxirane ring, resulting in different reactivity and applications.
Epichlorohydrin: Contains an oxirane ring and a chlorine atom but differs in the position of the chlorine atom, leading to distinct chemical behavior.
Uniqueness
®-4-Chlorostyrene oxide is unique due to the combination of the oxirane ring and the para-chlorine substituent on the benzene ring. This structural feature imparts specific reactivity patterns, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
(2R)-2-(4-chlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLXNDOMYKTAD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21019-51-2 | |
| Record name | 4-Chlorostyrene oxide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021019512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(4-chlorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROSTYRENE OXIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T123H8S6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
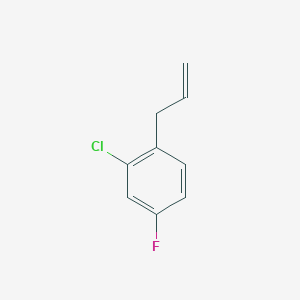

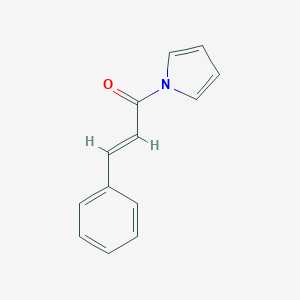
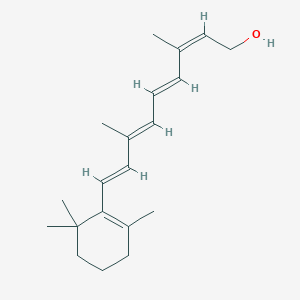

![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)

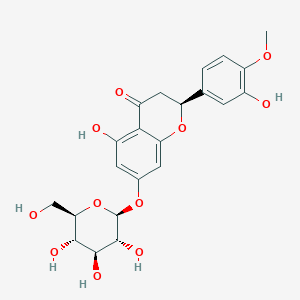

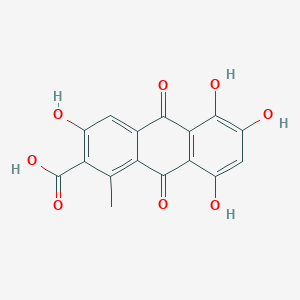
![1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B135791.png)
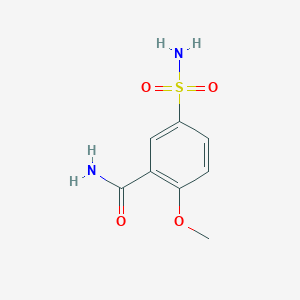
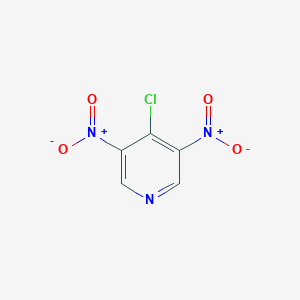
![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)
